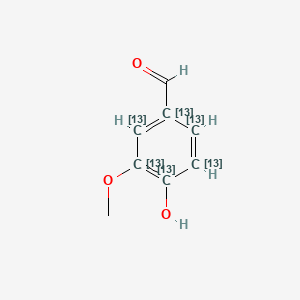

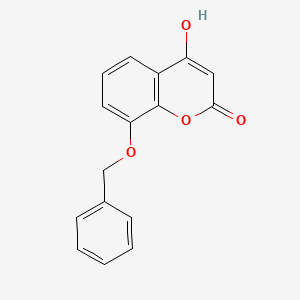

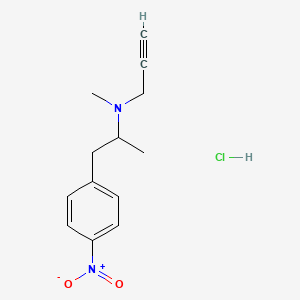

![molecular formula C19H20N2O4 B565582 2-羟乙基 3-{4-甲基-2-[(Z)-(2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)甲基]-1H-吡咯-3-基}丙酸酯 CAS No. 258831-78-6](/img/structure/B565582.png)

2-羟乙基 3-{4-甲基-2-[(Z)-(2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)甲基]-1H-吡咯-3-基}丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Organic compounds like the one you mentioned often have complex structures with multiple functional groups. They are usually characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The molecular structure is typically analyzed using X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of various functional groups and the overall structure of the molecule. Studies on similar compounds can provide insights into possible reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability can be determined through various experimental methods. These properties are important for handling and storage of the compound .科学研究应用

羟基香豆素化学的最新进展

羟基香豆素是一类重要的天然化合物家族,表现出广泛的化学和生物学特性。它们在制药、香水和农化工业中用作起始材料或前体。3-羟基香豆素虽然不如其他羟基香豆素(如 7-羟基香豆素和 4-羟基香豆素)那么知名,但已因其在生物学(包括遗传学、药理学和微生物学)中的多种应用而受到关注。其合成途径通常以水杨醛和 1-(2-羟苯基)乙酮为起始化合物,并作为具有潜在药用价值的各种杂环化合物的先驱 (Yoda, 2020)。

细胞色素 P450 同工型的化学抑制剂

研究人肝微粒体中细胞色素 P450 (CYP) 同工型的化学抑制剂的选择性和效力对于理解基于代谢的药物-药物相互作用 (DDI) 至关重要。当多种药物共同给药时,这种知识有助于预测 DDI。此类研究对于阐明参与药物和其他异生素解毒或激活的代谢途径至关重要,这可以为更安全的治疗性化合物的开发提供信息并预测潜在的不良药物反应 (Khojasteh 等人,2011)。

吲哚-3-甲醇衍生物的药代动力学和作用

吲哚-3-甲醇 (I3C) 及其衍生物(包括 DIM)已显示出对慢性肝病的保护作用,突出了吲哚衍生物在肝保护中的治疗潜力。这些化合物调节转录因子,缓解氧化应激,并调节与肝炎病毒复制和肝毒性物质代谢相关的酶。此类研究强调了吲哚衍生物在开发肝病治疗方法中的重要性,以及在氧化应激和炎症发挥重要作用的其他疾病中的潜在重要性 (Wang 等人,2016)。

土壤和地下水中乙基叔丁基醚 (ETBE) 的生物降解和归宿

了解汽油醚氧合剂(如 ETBE)在环境基质中的生物降解途径对于评估其环境影响和制定生物修复策略至关重要。好氧降解涉及能够利用 ETBE 作为碳源的特定微生物菌株,突出了生物技术在解决环境污染中的作用。这项研究可以为减轻类似有机化合物对土壤和地下水质量的影响提供策略 (Thornton 等人,2020)。

作用机制

Target of Action

The primary targets of SU-5402 2-Hydroxyethyl Ester, also known as 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate, are vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), and platelet-derived growth factor receptor beta (PDGFRB) . These receptors play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival .

Mode of Action

SU-5402 2-Hydroxyethyl Ester acts as a potent and selective inhibitor of VEGFR-2, FGFR-1, and PDGFRB . It binds to these receptors and inhibits their activity, thereby blocking the downstream signaling pathways . This results in the inhibition of processes such as angiogenesis, cell proliferation, and survival that are mediated by these receptors .

Biochemical Pathways

The inhibition of VEGFR-2, FGFR-1, and PDGFRB by SU-5402 2-Hydroxyethyl Ester affects several biochemical pathways. For instance, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . Similarly, the inhibition of FGFR-1 and PDGFRB can affect the FGF and PDGF signaling pathways, respectively, which are involved in various cellular processes such as cell growth and differentiation .

Pharmacokinetics

It is soluble in dmso, which suggests that it may be well-absorbed and distributed in the body when administered in a suitable formulation .

Result of Action

The inhibition of VEGFR-2, FGFR-1, and PDGFRB by SU-5402 2-Hydroxyethyl Ester can lead to various molecular and cellular effects. For instance, it can inhibit angiogenesis, disrupt cell proliferation, and induce apoptosis in certain cell types . These effects can contribute to its potential antitumor activity .

安全和危害

未来方向

属性

IUPAC Name |

2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12-11-20-17(13(12)6-7-18(23)25-9-8-22)10-15-14-4-2-3-5-16(14)21-19(15)24/h2-5,10-11,20,22H,6-9H2,1H3,(H,21,24)/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFFLGUKJSGGAP-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)OCCO)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC(=C1CCC(=O)OCCO)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741300 |

Source

|

| Record name | 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SU-5402 2-Hydroxyethyl Ester | |

CAS RN |

258831-78-6 |

Source

|

| Record name | 2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。